Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]
The chemical reactions involving Varlitinib primarily focus on its synthesis and bioconjugation strategies for targeted drug delivery. One study utilized carbodiimide-mediated cross-linking to conjugate Varlitinib to polyethylene glycol-modified gold nanoparticles (PEGAuNPs). [, ] This reaction exploits the carboxylic acid group present in Varlitinib for covalent attachment to the modified nanoparticles. [, ]
Varlitinib exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. [, ] By binding to the ATP-binding sites of these receptors, it disrupts their downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. [, , , , , ] This inhibition leads to various cellular responses, including decreased cell proliferation, increased apoptosis, reduced migration and invasion, and suppression of tumor growth. [, , , , , , ] Varlitinib was also shown to downregulate the expression of oncogenes such as IGF1R, MAPK1, SFN, and CDK2. []
Several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Varlitinib in combination with other therapies for various cancers, including biliary tract cancer, gastric cancer, and breast cancer. [, , , , , , , , , , , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6